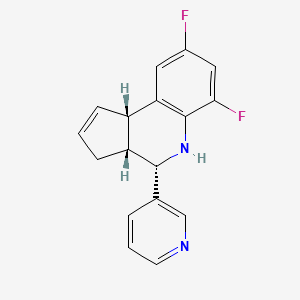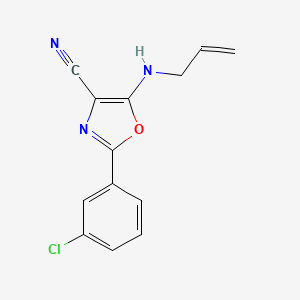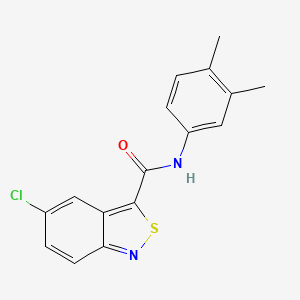
Golgicide A-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Golgicide A-1, également connu sous le nom de Golgicide A isomère cis, est un composé chimique de formule moléculaire C₁₇H₁₄F₂N₂. Il s'agit d'un diastéréoisomère cis moins actif du Golgicide A, connu pour son rôle dans l'inhibition de la fonction de l'appareil de Golgi dans les cellules. Le this compound a été étudié pour son potentiel à inhiber faiblement la reproduction des moustiques et présente une cytotoxicité minimale dans certaines analyses .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Golgicide A-1 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. Les voies de synthèse et les conditions de réaction spécifiques sont propriétaires et des informations détaillées ne sont pas facilement disponibles dans la littérature publique. Des techniques générales de synthèse organique telles que les réactions de substitution nucléophile, de réduction et de cyclisation sont probablement impliquées.
Méthodes de production industrielle : La production industrielle du this compound nécessiterait l'optimisation de la voie de synthèse afin d'assurer un rendement et une pureté élevés. Cela implique généralement l'utilisation de réacteurs à grande échelle, un contrôle précis des conditions de réaction (température, pression, pH) et des techniques de purification telles que la cristallisation, la distillation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions : Le Golgicide A-1 peut subir diverses réactions chimiques, notamment :
Oxydation : Introduction d'atomes d'oxygène dans la molécule, modifiant potentiellement son activité biologique.
Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène, ce qui peut modifier les propriétés du composé.
Substitution : Remplacement d'un groupe fonctionnel par un autre, ce qui peut être utilisé pour créer des dérivés ayant des activités différentes.
Réactifs et conditions courants :
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux avec un catalyseur de palladium.
Substitution : Réactifs tels que les halogènes (chlore, brome) ou les nucléophiles (amines, thiols) dans des conditions appropriées.
Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés plus saturés.
4. Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier la fonction de l'appareil de Golgi et son rôle dans les processus cellulaires.
Biologie : Investigated for its potential to inhibit mosquito reproduction, which could have implications for controlling mosquito-borne diseases.
Médecine : Étudié pour sa cytotoxicité minimale, ce qui en fait un candidat pour des recherches plus approfondies en développement de médicaments.
Industrie : Applications potentielles dans le développement d'insecticides ou d'autres produits ciblant des voies biologiques spécifiques.
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant la fonction de l'appareil de Golgi, un organite essentiel impliqué dans le trafic des protéines et des lipides au sein des cellules. Le composé cible les facteurs d'échange de nucléotides guanine (GEFs) tels que GBF1, qui sont essentiels à l'activation du facteur d'ADP-ribosylation 1 (Arf1). L'inhibition de GBF1 perturbe la formation des vésicules COPI, conduisant au désassemblage du Golgi et du réseau trans-Golgi .
Composés similaires :
Golgicide A : Le composé parent, plus actif que le this compound, et un inhibiteur puissant de l'appareil de Golgi.
Golgicide A-2 : Un autre diastéréoisomère ayant une activité biologique différente.
Brefeldine A : Un inhibiteur bien connu de l'appareil de Golgi, mais avec un mécanisme d'action différent.
Unicité : Le this compound est unique en raison de sa forme diastéréoisomère cis spécifique, qui entraîne une activité inférieure à celle du Golgicide A. Cela en fait un outil précieux pour étudier la relation structure-activité et comprendre les nuances de l'inhibition de l'appareil de Golgi.
Applications De Recherche Scientifique
Golgicide A-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the function of the Golgi apparatus and its role in cellular processes.
Biology: Investigated for its potential to inhibit mosquito reproduction, which could have implications for controlling mosquito-borne diseases.
Medicine: Studied for its minimal cytotoxicity, making it a candidate for further research in drug development.
Industry: Potential applications in the development of insecticides or other products targeting specific biological pathways.
Mécanisme D'action
Golgicide A-1 exerts its effects by inhibiting the function of the Golgi apparatus, a critical organelle involved in protein and lipid trafficking within cells. The compound targets guanine nucleotide exchange factors (GEFs) such as GBF1, which are essential for the activation of ADP-ribosylation factor 1 (Arf1). Inhibition of GBF1 disrupts the formation of COPI vesicles, leading to the disassembly of the Golgi and trans-Golgi network .
Comparaison Avec Des Composés Similaires
Golgicide A: The parent compound, more active than Golgicide A-1, and a potent inhibitor of the Golgi apparatus.
Golgicide A-2: Another diastereomer with different biological activity.
Brefeldin A: A well-known inhibitor of the Golgi apparatus, but with a different mechanism of action.
Uniqueness: this compound is unique due to its specific cis-diastereomeric form, which results in lower activity compared to Golgicide A. This makes it a valuable tool for studying the structure-activity relationship and understanding the nuances of Golgi apparatus inhibition.
Propriétés
Formule moléculaire |
C17H14F2N2 |
|---|---|
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
(3aR,4S,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16+/m0/s1 |
Clé InChI |
NJZHEQOUHLZCOX-WOSRLPQWSA-N |
SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |
SMILES isomérique |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |
SMILES canonique |
C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[2-(2-Chloro-4-fluorophenoxy)-1-oxoethyl]amino]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1227253.png)

![(4Z)-4-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one](/img/structure/B1227255.png)
![5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid](/img/structure/B1227256.png)
![2-[[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]thio]-1-(2-methoxyphenyl)ethanone](/img/structure/B1227257.png)
![2-(2,6-Dichlorophenyl)acetic acid [2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] ester](/img/structure/B1227258.png)
![7-[(4-Acetylphenoxy)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1227260.png)
![4-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid ethyl ester](/img/structure/B1227263.png)

![N-[(FURAN-2-YL)METHYL]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE](/img/structure/B1227265.png)
![2-[4-[[4-(4-Methoxyphenyl)-1-phthalazinyl]amino]phenyl]acetamide](/img/structure/B1227268.png)
![methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1227271.png)
![2-[[5-[(2-Methyl-8-quinolinyl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1227273.png)
